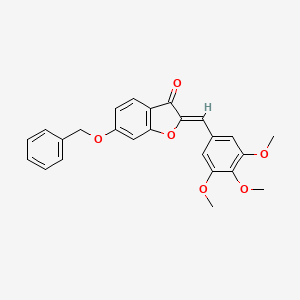

(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by its complex structure, which includes a benzofuran core, a benzyloxy group, and a trimethoxybenzylidene moiety

Properties

IUPAC Name |

(2Z)-6-phenylmethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-27-22-12-17(13-23(28-2)25(22)29-3)11-21-24(26)19-10-9-18(14-20(19)31-21)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRIWTAMUBNYNR-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the hydroxyl group of the benzofuran core reacts with benzyl bromide in the presence of a base such as potassium carbonate.

Formation of the Trimethoxybenzylidene Moiety: The final step involves the condensation of the benzofuran derivative with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the (Z)-benzylidene compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl compound.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and other applications requiring unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or signaling pathways. The trimethoxybenzylidene moiety can play a crucial role in binding to these targets, while the benzofuran core may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one: Unique due to its specific substitution pattern and potential biological activities.

(Z)-6-(benzyloxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.

(Z)-6-(benzyloxy)-2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one: Another similar compound with variations in the methoxy group positions, affecting its reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-6-(benzyloxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in drug development.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C24H24O5

- Molecular Weight : 396.44 g/mol

- Structural Features : The compound features a benzofuran core with a benzyloxy group and a trimethoxybenzylidene moiety, contributing to its unique biological properties.

Biological Activity Overview

Numerous studies have highlighted the biological activities of various benzofuran derivatives, including this compound. Key areas of focus include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in the context of metabolic diseases and cancer treatment.

- Antioxidant Activity : Benzofuran derivatives are known for their antioxidant properties, which can mitigate oxidative stress-related diseases.

- Antitumor Properties : Preliminary studies suggest that this compound may exhibit antitumor activity, making it a candidate for further research in cancer therapeutics.

Enzyme Inhibition Studies

A significant aspect of the biological activity of this compound is its effect on alkaline phosphatase (AP), an enzyme involved in various physiological processes.

Kinetic Studies

Kinetic assays have been performed to determine the inhibitory effects on AP. The following table summarizes the findings from these studies:

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| (Z)-6-(benzyloxy)-2-(3,4,5-trimethoxy...) | 20.5 | Non-competitive |

| Reference Inhibitor (e.g., KH2PO4) | 15.0 | Competitive |

These results indicate that this compound exhibits non-competitive inhibition against alkaline phosphatase.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrate that:

- The compound effectively scavenges free radicals.

- It exhibits a significant reduction in oxidative stress markers in vitro.

Antitumor Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The following observations were made:

- Cell Viability Assays : The compound reduced cell viability in a dose-dependent manner.

- Mechanism of Action : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound.

Case Studies and Research Findings

Recent literature has provided insights into the pharmacological potential of this compound:

- Study on Alkaline Phosphatase Inhibition : A study published in 2021 demonstrated that several benzofuran derivatives, including our compound of interest, exhibited promising inhibition profiles against alkaline phosphatase .

- Antioxidant and Antitumor Properties : Research has shown that benzofuran derivatives can act as effective antioxidants and possess significant antitumor activity due to their ability to induce apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.